2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an imidazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 1,2-diketone and an aldehyde in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Bromination: The benzamide derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Coupling Reaction: Finally, the brominated benzamide is coupled with the thioether-imidazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The imidazole ring is a common pharmacophore in many biologically active compounds. This compound could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Given its structural features, this compound might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research could focus on its efficacy and safety in various disease models.
Industry
In the chemical industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific biological target. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity. The benzamide group might interact with protein receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(1H-imidazol-2-yl)ethyl)benzamide: Lacks the methoxyphenyl group, which could affect its biological activity and chemical reactivity.
2-chloro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Substitution of bromine with chlorine might alter its reactivity and pharmacological profile.
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide:
Uniqueness
The presence of the bromine atom, the methoxyphenyl group, and the thioether linkage in 2-bromo-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide makes it unique. These features could confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-bromo-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-14-8-6-13(7-9-14)17-12-22-19(23-17)26-11-10-21-18(24)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEIQPYXCGREAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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